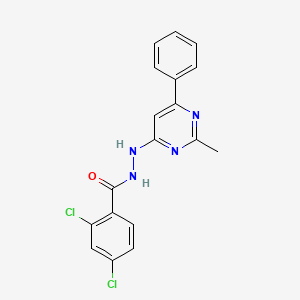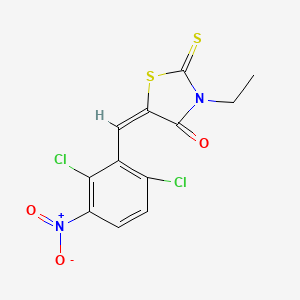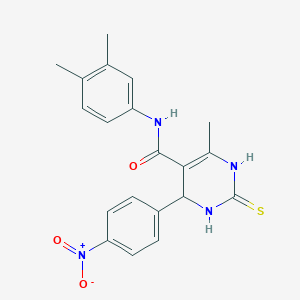
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DMF is a furan derivative that has been shown to possess a range of interesting properties, including the ability to act as a potent modulator of certain biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is complex and not yet fully understood. It is believed that 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide acts as a modulator of various signaling pathways within cells, including the Nrf2 pathway. 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has also been shown to inhibit the activity of certain enzymes, including histone deacetylases, which may contribute to its biological effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has been shown to have a range of biochemical and physiological effects, including the ability to induce the expression of antioxidant enzymes and other protective factors. 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has also been shown to modulate the activity of various signaling pathways within cells, leading to changes in gene expression and other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide in lab experiments is its ability to modulate the activity of various signaling pathways within cells, making it a useful tool for studying the effects of these pathways on cellular processes. However, one limitation of using 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is that its mechanism of action is not yet fully understood, making it difficult to interpret some of the results obtained using this compound.
Orientations Futures
There are many potential future directions for research on 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide. One area of interest is the potential use of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide as a therapeutic agent for a range of diseases, including neurodegenerative disorders and autoimmune diseases. Other potential future directions include further exploration of the molecular mechanisms underlying the effects of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide, as well as the development of new analogs and derivatives of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide involves several steps, beginning with the reaction of furan-2-carboxylic acid with thionyl chloride to produce furan-2-carbonyl chloride. This compound is then reacted with 1-methyl-4-piperidinamine to yield 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide.
Applications De Recherche Scientifique
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of fields. One area of research that has received particular attention is the potential use of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide as a modulator of the immune system. Studies have shown that 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is able to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes and other protective factors.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-8-12(10(2)17-9)13(16)14-11-4-6-15(3)7-5-11/h8,11H,4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCMJKDCZTZUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4964901.png)
![11-(2,3-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964917.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate](/img/structure/B4964919.png)



![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)

![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)

![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)